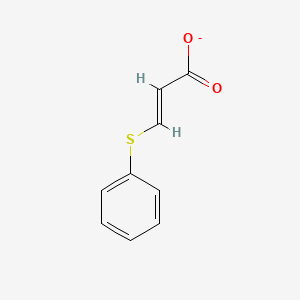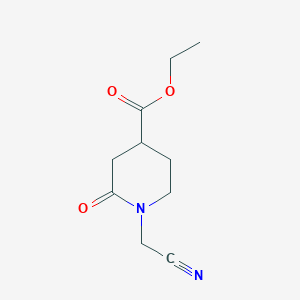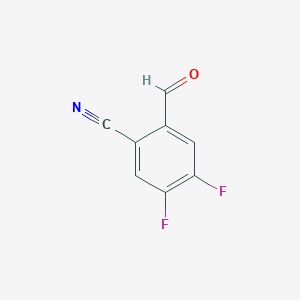
4'-Bromo-2'-chloro-2-hydroxyacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Bromo-2’-chloro-2-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 g/mol It is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and hydroxyl functional groups on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-chloro-2-hydroxyacetophenone can be achieved through several methods. One common approach involves the bromination and chlorination of 2-hydroxyacetophenone. The process typically includes the following steps:
Industrial Production Methods: Industrial production of 4’-Bromo-2’-chloro-2-hydroxyacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
化学反応の分析
Types of Reactions: 4’-Bromo-2’-chloro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and suitable solvents like ethanol or acetone.
Oxidation: Potassium permanganate, chromium trioxide, and acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted acetophenone derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
科学的研究の応用
4’-Bromo-2’-chloro-2-hydroxyacetophenone has diverse applications in scientific research, including:
作用機序
The mechanism of action of 4’-Bromo-2’-chloro-2-hydroxyacetophenone involves its interaction with molecular targets through covalent bonding and non-covalent interactions. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of enzymatic functions . Additionally, it can interact with cellular proteins and DNA, affecting various biochemical pathways and cellular processes .
類似化合物との比較
4’-Bromo-2’-hydroxyacetophenone: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
2-Chloro-3’,4’-dihydroxyacetophenone:
2-Hydroxyacetophenone: The parent compound without halogen substitutions, used as a starting material for various derivatives.
Uniqueness: The combination of these functional groups allows for versatile chemical modifications and diverse biological activities .
特性
分子式 |
C8H6BrClO2 |
|---|---|
分子量 |
249.49 g/mol |
IUPAC名 |
1-(4-bromo-2-chlorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6BrClO2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,11H,4H2 |
InChIキー |
BRXRROYMBCZCFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11718251.png)


![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B11718261.png)
![Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718266.png)

![N'-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide](/img/structure/B11718272.png)

![2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol](/img/structure/B11718281.png)


